molecular formula C7H7ClN4 B2960331 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 80812-36-8

7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2960331
CAS No.: 80812-36-8
M. Wt: 182.61
InChI Key: GLKHXXSXNAXYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 623158-28-1) is a high-purity chemical reagent supplied with a guaranteed purity of ≥98% . This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their structural similarity to purines, making them potential bio-isosteres in drug design . The TP core is a versatile pharmacophore with a range of biological activities and has been exploited in various therapeutic areas, including as inhibitors of protein kinases and parasitic enzymes . Its mechanism of action often involves mimicking purines and interacting with enzyme active sites, such as ATP-binding pockets in kinases . Furthermore, the metal-chelating properties of the triazolopyrimidine scaffold, facilitated by its multiple nitrogen atoms, have been leveraged in the development of anti-cancer and anti-parasitic agents . This specific chloro- and dimethyl-substituted derivative serves as a valuable synthetic intermediate for researchers, particularly in the synthesis of more complex hybrid molecules for pharmacological evaluation, such as triazolopyrimidine-based antiplasmodial agents . This product is intended for research and further manufacturing applications only and is not intended for direct human use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard and handling information .

Properties

IUPAC Name

7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-3-6(8)12-7(9-4)10-5(2)11-12/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKHXXSXNAXYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80812-36-8
Record name 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with hydrazine derivatives, followed by cyclization to form the triazolopyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Comparison with Similar Compounds

Biological Activity

7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antiparasitic properties, supported by relevant data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₇ClN₄
  • Molecular Weight : 182.61 g/mol
  • CAS Number : 80812-36-8

Antimicrobial Activity

Studies have indicated that triazolopyrimidine derivatives exhibit notable antimicrobial properties. For instance, copper(II) complexes of triazolopyrimidine have demonstrated effective activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and biofilm-forming pathogens. The complexes showed nuclease-like activity that increased in the presence of hydrogen peroxide, suggesting potential applications in treating infections caused by resistant strains .

CompoundActivity AgainstMechanism
This compoundMRSADNA intercalation and oxidative stress modulation

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • Cell Lines Tested : HCT116 (colon cancer), A549 (lung cancer)
  • IC₅₀ Values : Varying from 6.76 µg/mL to over 1000 µg/mL depending on the compound structure and modifications.

The compound's mechanism of action includes inducing apoptosis and inhibiting cell migration. Molecular docking studies support its potential as a dual EGFR/VGFR2 inhibitor .

Cell LineIC₅₀ (µg/mL)Remarks
HCT1166.76Strong cytotoxicity
A549193.93Moderate cytotoxicity

Antiparasitic Activity

Research has also highlighted the efficacy of triazolopyrimidine derivatives against parasitic diseases such as Chagas disease and leishmaniasis. The compounds exhibited substantial in vitro activity against Leishmania spp. and Trypanosoma cruzi, with low toxicity towards macrophage host cells .

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that copper(II) complexes derived from triazolopyrimidine compounds showed enhanced antimicrobial activity compared to their non-metal counterparts. The complexes were effective against both planktonic cells and biofilms .
  • Cytotoxicity in Cancer Models :
    In a comparative study involving various synthesized compounds based on triazolopyrimidine frameworks, compound 7f exhibited the most promising anticancer activity against HCT116 cells with an IC₅₀ value significantly lower than that of standard chemotherapeutics .

Q & A

Q. What are standard synthetic routes for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer: A common synthesis involves reacting precursor triazole derivatives with trichlorophosphate (POCl₃) in 1,4-dioxane at 105°C for 3 hours, using triethylamine (Et₃N) as a base. This method achieves a 65% yield after crystallization . Another approach employs multi-component reactions (MCRs) using 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate fused with dimethylformamide (DMF) as a catalyst, yielding >85% under mild conditions . For chlorinated derivatives, post-synthetic chlorination with POCl₃ is often utilized to introduce the chloro substituent .

Q. How is structural characterization performed for triazolopyrimidine derivatives?

Methodological Answer: Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2/C5 and chlorine at C7) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) to verify molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (e.g., C: 62.77%, N: 24.40% for a phenyl-substituted analog) .
  • X-ray crystallography : Resolves bond angles and planarity of the triazolopyrimidine core (e.g., C–N bond lengths of 1.33–1.37 Å) .

Q. What biological activities are reported for triazolopyrimidine analogs?

Methodological Answer: Triazolopyrimidines exhibit:

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced antifungal potency in Candida albicans assays .
  • Enzyme inhibition : Selective COX-2 inhibition (IC₅₀ = 0.12 μM) in pyrazolo[1,5-a]pyrimidine analogs .
  • Receptor modulation : Peripheral benzodiazepine receptor ligands with sub-micromolar binding affinity .

Q. What safety precautions are recommended when handling chlorinated triazolopyrimidines?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving POCl₃ (corrosive, releases HCl gas) .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How can multi-component reactions be optimized for triazolopyrimidine synthesis?

Methodological Answer: Optimization strategies include:

  • Catalyst selection : DMF accelerates cyclization via hydrogen-bond activation, reducing reaction time from 24 hours to 10–12 minutes .
  • Solvent systems : Ethanol/water mixtures (1:1 v/v) improve yield (up to 92%) and reduce byproducts compared to pure organic solvents .
  • Temperature control : Fusion reactions at 120–130°C enhance regioselectivity for the triazolopyrimidine core .

Q. What strategies address contradictory bioactivity data among triazolopyrimidine derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., chlorine vs. methyl groups) on enzyme inhibition .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain divergent activities .

Q. How does crystallographic analysis resolve structural ambiguities in triazolopyrimidine derivatives?

Methodological Answer:

  • Bond geometry : X-ray diffraction confirms planarity of the triazolopyrimidine ring (dihedral angles <5°) and substituent orientation .
  • Hydrogen bonding : Identifies key interactions (e.g., N–H···O bonds in carboxamide derivatives) influencing crystal packing .
  • Polymorphism screening : Detects alternative crystal forms affecting solubility and stability .

Q. What methodologies guide the design of triazolopyrimidine analogs for selective enzyme inhibition?

Methodological Answer:

  • Bioisosteric replacement : Substitute chlorine with trifluoromethyl groups to enhance lipophilicity and target affinity (e.g., COX-2 inhibitors) .
  • Positional isomerism : Introduce substituents at C5/C7 to modulate steric effects (e.g., 5-methyl-7-chloro analogs for HMG-CoA reductase inhibition) .
  • Prodrug strategies : Esterify carboxylate groups (e.g., ethyl esters) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.